Filanesib TFA

Overview

Description

Mechanism of Action

Target of Action

Filanesib TFA, also known as ARRY 520 trifluoroacetate, is a highly selective inhibitor of the kinesin spindle protein (KSP) . KSP, a microtubule-associated motor protein, is essential for cell cycle progression and is overexpressed in many cancers .

Mode of Action

This compound interacts with KSP, leading to abnormal monopolar spindle formation and apoptosis . It blocks cell cycle progression, leading to apoptosis in acute myeloid leukemia cell lines that express high levels of KSP . The response to this compound is independent of p53, XIAP, and the extrinsic apoptotic pathway .

Biochemical Pathways

Inhibition of KSP by this compound causes mitotic arrest by preventing the formation of a bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This results in cell death or apoptosis of the immensely proliferating cancer cells .

Pharmacokinetics

Plasma pharmacokinetic analyses revealed low clearance of this compound (3 L/hour), a volume of distribution of 450 L, and a median terminal half-life of >90 hours . Dose-proportional increases in this compound exposure were observed .

Result of Action

The inhibition of KSP by this compound leads to cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . It has the potential to eradicate acute myeloid leukemia (AML) progenitor cells . Stable disease was the best tumor response observed in 18% (7/39) of evaluable patients .

Action Environment

Biochemical Analysis

Biochemical Properties

Filanesib Trifluoroacetate specifically inhibits KSP, a protein essential for the formation of the mitotic spindle during cell division . The inhibition of KSP by Filanesib Trifluoroacetate leads to mitotic arrest, blocking cell cycle progression . This results in the death of rapidly proliferating cells, such as cancer cells .

Cellular Effects

Filanesib Trifluoroacetate has demonstrated potent anti-proliferative activity in various types of cells, including ovarian cancer cells and acute myeloid leukemia cells . It induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . In addition, Filanesib Trifluoroacetate has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Filanesib Trifluoroacetate involves the inhibition of KSP, which prevents the formation of the bipolar spindle, a structure necessary for cell division . This leads to mitotic arrest and subsequent cell death or apoptosis of the immensely proliferating cancer cells .

Temporal Effects in Laboratory Settings

The effects of Filanesib Trifluoroacetate over time in laboratory settings have been studied. It has been observed that Filanesib Trifluoroacetate induces mitotic arrest in multiple cell lines

Metabolic Pathways

The specific metabolic pathways that Filanesib Trifluoroacetate is involved in are not clearly defined in the available literature. It is known that Filanesib Trifluoroacetate inhibits KSP, a protein involved in the process of cell division .

Subcellular Localization

The subcellular localization of Filanesib Trifluoroacetate is not explicitly reported in the available literature. Given its mechanism of action, it can be inferred that Filanesib Trifluoroacetate likely interacts with KSP at the mitotic spindle, a subcellular structure involved in cell division .

Preparation Methods

The synthesis of ARRY 520 trifluoroacetate involves several steps, including the formation of the core thiadiazole structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

ARRY 520 trifluoroacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the substitution reactions.

Scientific Research Applications

ARRY 520 trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of kinesin spindle protein and its effects on cell division.

Biology: Employed in research to understand the role of kinesin spindle protein in mitosis and its potential as a target for cancer therapy.

Comparison with Similar Compounds

ARRY 520 trifluoroacetate is unique in its high selectivity for kinesin spindle protein and its ability to induce Mcl-1 degradation. Similar compounds include:

Ispinesib: Another kinesin spindle protein inhibitor with a different binding profile and resistance mechanism.

Monastrol: A less potent kinesin spindle protein inhibitor with a different chemical structure.

SB-715992: A kinesin spindle protein inhibitor with similar antitumor activity but different pharmacokinetic properties.

Biological Activity

Filanesib TFA, also known as ARRY-520 TFA, is a synthetic small molecule that acts as a potent inhibitor of the kinesin spindle protein (KSP). This compound has garnered attention for its potential antineoplastic activity, particularly in the treatment of various cancers. Its mechanism primarily involves disrupting mitotic processes in cancer cells, leading to apoptosis and cell cycle arrest.

Filanesib exerts its biological activity by inhibiting KSP, a motor protein essential for proper spindle formation during mitosis. By interfering with this process, filanesib induces the formation of monopolar spindles, which ultimately leads to cell death through apoptosis. The compound has been shown to be particularly effective in rapidly dividing cells, making it a candidate for treating aggressive tumors.

Key Findings on Biological Activity

-

In Vitro and In Vivo Studies :

- Filanesib has demonstrated significant anti-proliferative effects in various cancer cell lines. It induces cell death via apoptosis and has been shown to enhance the efficacy of other treatments when used in combination therapies .

- A study indicated that filanesib in combination with pomalidomide and dexamethasone (the PDF combination) resulted in improved survival rates and tumor volume reduction in mice models with large plasmacytomas .

-

Cell Cycle Arrest :

- Treatment with filanesib leads to G2-M phase arrest in cancer cells. This was evidenced by increased levels of cyclin B1 and elevated phosphorylated histone H3, markers indicative of mitotic arrest .

- The apoptosis rate was significantly higher in cells treated with the PDF combination compared to those treated with filanesib alone, highlighting its synergistic effects .

- Biomarker Correlation :

Table 1: Summary of Key Research Findings on this compound

Table 2: Mechanistic Insights into Filanesib's Action

| Mechanism | Description |

|---|---|

| KSP Inhibition | Disruption of mitotic spindle formation leading to monopolar spindles |

| Apoptosis Induction | Increased activation of pro-apoptotic markers (e.g., BAX) |

| Cell Cycle Arrest | Accumulation of cells in G2-M phase due to mitotic checkpoint activation |

Case Study 1: Efficacy in Multiple Myeloma

In a clinical trial conducted by the Spanish Myeloma Group, patients with relapsed multiple myeloma received the PDF combination therapy. The results showed a marked increase in overall survival rates and a significant reduction in tumor burden compared to historical controls receiving standard therapies. The trial highlighted the importance of combining filanesib with other agents to enhance therapeutic outcomes.

Case Study 2: Preclinical Models

Preclinical studies using murine models demonstrated that filanesib effectively controlled tumor growth in large plasmacytomas. The combination treatment not only reduced tumor volume but also improved survival rates significantly compared to monotherapy. These findings underscore the potential clinical applicability of filanesib as part of combination regimens for aggressive cancers.

Properties

IUPAC Name |

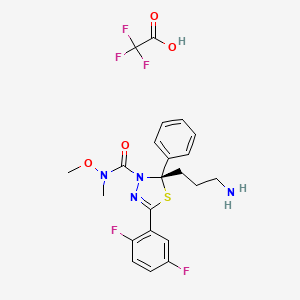

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUJPVFECBUKG-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F5N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.